92 KDA GELATINASE, PROENZYME
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The enzyme is typically extracted from human leukocytes and purified using chromatographic techniques. The process involves the use of Ultrogel AcA 54 and Bio-Rex 70 chromatographies, resulting in a single band of molecular weight 92 kDa on SDS-PAGE .
Industrial Production Methods: Industrial production of 92 KDA Gelatinase involves large-scale cell culture techniques, where human cells are induced to secrete the enzyme. The enzyme is then harvested and purified using advanced chromatographic methods to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions: 92 KDA Gelatinase undergoes several types of reactions, including activation by proteolytic cleavage and inhibition by chelating agents. The enzyme is activated by stromelysin and 4-aminophenylmercuric acetate, which result in the removal of an 8-10 kDa NH2-terminal domain .
Common Reagents and Conditions:
Activation: Stromelysin, 4-aminophenylmercuric acetate
Inhibition: EGTA, EDTA, tetracycline
Major Products Formed: The activation of 92 KDA Gelatinase results in the formation of an 82 kDa active enzyme. In the presence of 4-aminophenylmercuric acetate, a final product of 83 kDa is formed .
Scientific Research Applications
92 KDA Gelatinase has a wide range of applications in scientific research:
Mechanism of Action
92 KDA Gelatinase exerts its effects by degrading components of the extracellular matrix, such as type IV and V collagens. The enzyme is secreted as an inactive proenzyme and is activated by the removal of the NH2-terminal domain. The active enzyme then interacts with its molecular targets, leading to the breakdown of the extracellular matrix .
Comparison with Similar Compounds
72 KDA Gelatinase (Matrix Metalloproteinase-2): Another member of the matrix metalloproteinase family, which degrades gelatin and types I and IV collagens.
Matrix Metalloproteinase-1: Involved in the degradation of interstitial collagens.
Matrix Metalloproteinase-3: Degrades a wide range of extracellular matrix proteins.
Uniqueness: 92 KDA Gelatinase is unique due to its specific ability to degrade type IV and V collagens and its significant role in various physiological and pathological processes. Its regulation and activation mechanisms also differ from other matrix metalloproteinases, making it a distinct and important enzyme in the matrix metalloproteinase family .
Properties
CAS No. |
152787-66-1 |
---|---|
Molecular Formula |
C3H5F5OS |
Molecular Weight |
0 |
Origin of Product |
United States |
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